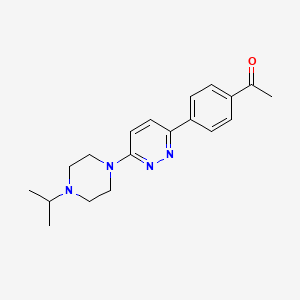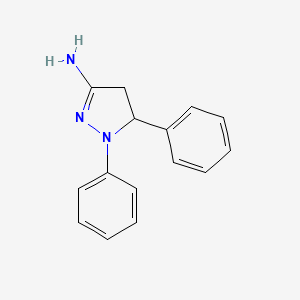![molecular formula C14H17ClO2 B8678836 [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is an organic compound that belongs to the class of pyran derivatives This compound features a pyran ring substituted with a chlorophenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the pyran ring, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst efficiency are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-carboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Tris(4-chlorophenyl)methanol: A compound with three chlorophenyl groups attached to a central carbon atom.
4-Chlorobenzyl alcohol: A simpler structure with a single chlorophenyl group attached to a methanol group.
(4-(4-Chlorophenyl)thiazol-2-yl)methanol: A compound with a thiazole ring instead of a pyran ring.
Uniqueness
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is unique due to its combination of a pyran ring with a chlorophenyl group. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C14H17ClO2 |
|---|---|
分子量 |
252.73 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol |
InChI |
InChI=1S/C14H17ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,16H,7-9H2,1-2H3 |
InChIキー |
MRLWHIGSGDMZNM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(CO1)CO)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
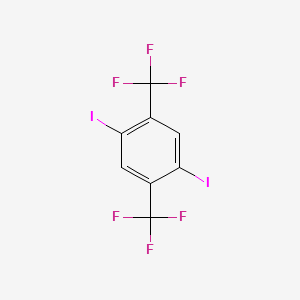
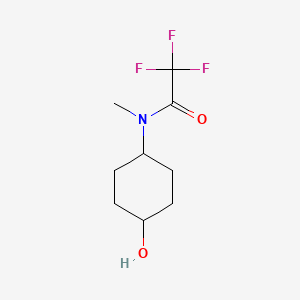
![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)


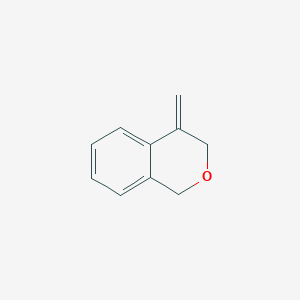
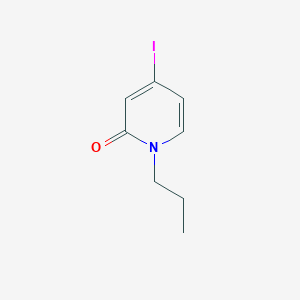
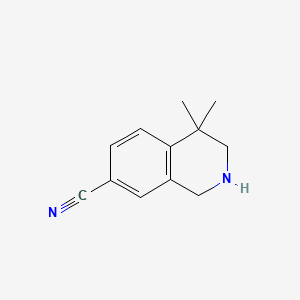
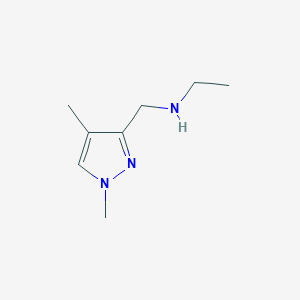
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)
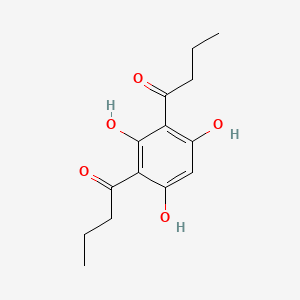
![N''-[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678860.png)
